

# Physicochemical properties of 3-(4-Methoxyphenyl)isoxazole

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## Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)isoxazole

Cat. No.: B1357155

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## An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenyl)isoxazole

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## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **3-(4-Methoxyphenyl)isoxazole** (CAS No: 61428-20-4), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, the isoxazole ring imparts a unique combination of electronic and steric properties that are advantageous for the design of novel therapeutic agents and functional materials.<sup>[1]</sup> This document details the compound's structural characteristics, spectroscopic profile, and key physicochemical parameters relevant to drug development professionals, including solubility, lipophilicity, and synthetic accessibility. By integrating established analytical methodologies with insights into their practical application, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of isoxazole-based compounds.

## Chemical Identity and Structural Elucidation

**3-(4-Methoxyphenyl)isoxazole** is an aromatic heterocyclic compound featuring a central five-membered isoxazole ring substituted with a 4-methoxyphenyl group at the 3-position. The isoxazole core is a notable pharmacophore, present in a range of biologically active molecules.<sup>[2]</sup>

| Identifier        | Value  | Source |
|-------------------|--|--------|
| IUPAC Name        | 3-(4-methoxyphenyl)-1,2-oxazole                | -      |
| CAS Number        | 61428-20-4                                     | [1]    |
| Molecular Formula | C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub> | [1][3] |
| Molecular Weight  | 175.19 g/mol                                   | [1][3] |
| Canonical SMILES  | <chem>COC1=CC=C(C=C1)C2=CC=NO2</chem>          | [3]    |
| InChI Key         | CWVBMOWWQXBIBL-UHFFFAOYSA-N                    | [3]    |

## Molecular Structure

The molecular structure consists of two key moieties: the planar isoxazole ring and the 4-methoxyphenyl group. The linkage between these two rings allows for rotational freedom, influencing the molecule's overall conformation.

Caption: 2D structure of **3-(4-Methoxyphenyl)isoxazole**.

While a crystal structure for the parent compound is not readily available in peer-reviewed literature, analysis of the closely related 5-amino-**3-(4-methoxyphenyl)isoxazole** reveals key structural characteristics.[4] In this analogue, the dihedral angle between the isoxazole and phenyl rings is a mere 7.30(13)°, indicating a high degree of planarity across the molecule.[4] This planarity suggests significant electronic conjugation between the two ring systems, which can influence both its spectroscopic properties and its interactions with biological targets. The crystal packing of the amino-analogue is stabilized by N—H⋯N hydrogen bonds.[4]

## Core Physicochemical Properties

A summary of the key physicochemical properties of **3-(4-Methoxyphenyl)isoxazole** is presented below. It is important to note that while some data is derived from experimental work on closely related analogues, other values are from commercial sources or computational models and should be confirmed experimentally.

| Property                              | Value                                 | Method/Source          |
|---------------------------------------|---------------------------------------|------------------------|
| Appearance                            | White to off-white crystalline powder | Commercial Supplier[1] |
| Melting Point                         | 46-53 °C                              | Commercial Supplier[1] |
| Boiling Point                         | Not experimentally determined         | -                      |
| Topological Polar Surface Area (TPSA) | 35.26 Å <sup>2</sup>                  | Computational[5]       |
| Computed logP (cLogP)                 | 2.35                                  | Computational[5]       |
| Hydrogen Bond Donors                  | 0                                     | Computational[5]       |
| Hydrogen Bond Acceptors               | 3                                     | Computational[5]       |
| Rotatable Bonds                       | 2                                     | Computational[5]       |

## Spectroscopic Profile

Definitive characterization of **3-(4-Methoxyphenyl)isoxazole** relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific molecule is sparse, the expected spectral features can be reliably predicted based on its structure and data from closely related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic, isoxazole, and methoxy protons. Based on data for 5-(3-chlorophenyl)-**3-(4-methoxyphenyl)isoxazole**, the methoxy protons (–OCH<sub>3</sub>) should appear as a sharp singlet around 3.85 ppm.[6] The protons on the 4-methoxyphenyl ring will likely present as two doublets in the aromatic region (approx. 6.9-7.8 ppm), characteristic of a para-substituted benzene ring. The isoxazole ring protons will also appear in the aromatic region, with their exact shifts influenced by the electronic environment.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will provide information on the carbon skeleton. Key expected signals include the methoxy carbon at approximately 55.2 ppm.[6] The aromatic carbons of the phenyl ring are expected between 114 and 160 ppm. The carbons of the

isoxazole ring are anticipated to be in a similar range, with the carbon attached to the oxygen (C5) being the most downfield. For the related compound, **[3-(4-methoxyphenyl)isoxazole-5-yl]-methanol**, the isoxazole carbons attached to the phenyl ring and the methylene group were observed at 159.89 and 160.93 ppm, respectively.<sup>[7]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks for the related 5-(3-chlorophenyl)-**3-(4-methoxyphenyl)isoxazole** include:<sup>[8]</sup>

- ~3100 cm<sup>-1</sup>: Aromatic C-H stretching.
- ~2840-2960 cm<sup>-1</sup>: Aliphatic C-H stretching from the methoxy group.
- ~1607 cm<sup>-1</sup>: C=N stretching of the isoxazole ring.
- ~1500-1600 cm<sup>-1</sup>: Aromatic C=C stretching.
- ~1240-1290 cm<sup>-1</sup>: Asymmetric C-O-C stretching of the methoxy ether.
- ~1030-1170 cm<sup>-1</sup>: Symmetric C-O-C stretching and isoxazole ring vibrations.

## Mass Spectrometry (MS)

In mass spectrometry, **3-(4-Methoxyphenyl)isoxazole** is expected to show a molecular ion peak (M<sup>+</sup>) at an m/z value corresponding to its molecular weight of 175.19.

## Solubility, Lipophilicity, and Ionization

### Solubility Profile

While quantitative experimental solubility data for **3-(4-Methoxyphenyl)isoxazole** is not widely published, its structural features suggest it is a sparingly soluble compound in aqueous media and more soluble in organic solvents. The methoxy group can enhance solubility to some extent.<sup>[1]</sup> For drug development purposes, solubility would need to be experimentally determined in pharmaceutically relevant solvents and buffer systems.

## Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A computationally derived logP value for this compound is 2.35, indicating a moderate degree of lipophilicity.<sup>[5]</sup> This value suggests that the molecule is likely to have good membrane permeability, a desirable characteristic for orally administered drugs.

## Ionization Constant (pKa)

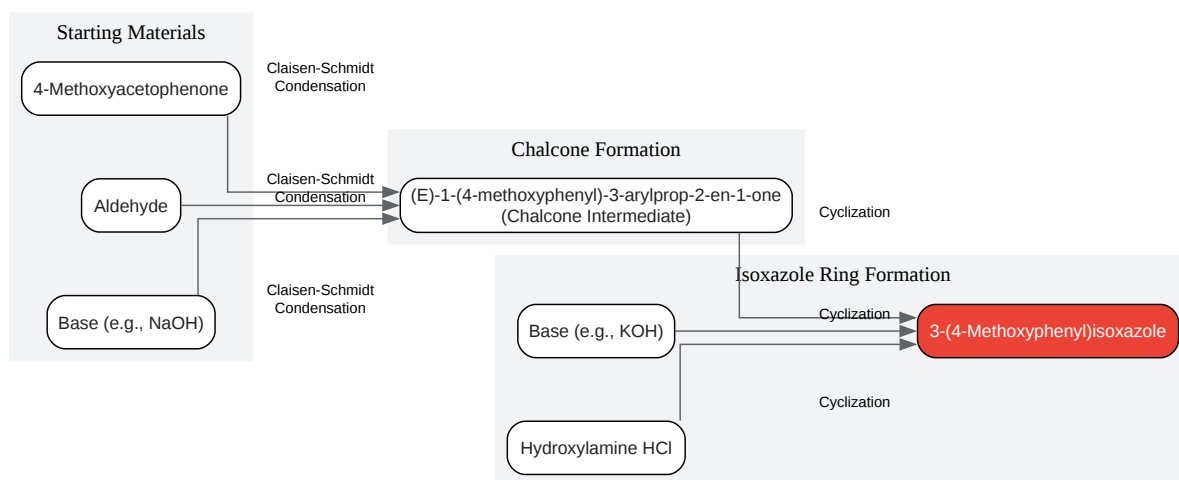
The isoxazole ring is weakly basic due to the lone pair of electrons on the nitrogen atom. The precise pKa value determines the extent of ionization at physiological pH, which in turn affects solubility, receptor binding, and membrane transport. An experimental pKa for **3-(4-Methoxyphenyl)isoxazole** is not readily available in the literature and would require experimental determination.

## Synthesis and Purification

The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry. A common and effective method involves the reaction of a chalcone intermediate with hydroxylamine hydrochloride.<sup>[2]</sup>

## General Synthetic Pathway

A plausible synthetic route to **3-(4-Methoxyphenyl)isoxazole** involves the Claisen-Schmidt condensation of 4-methoxyacetophenone with a suitable aldehyde to form a chalcone, followed by cyclization with hydroxylamine hydrochloride in the presence of a base.



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Caption: Generalized synthetic workflow for **3-(4-Methoxyphenyl)isoxazole**.

## Standardized Experimental Protocols

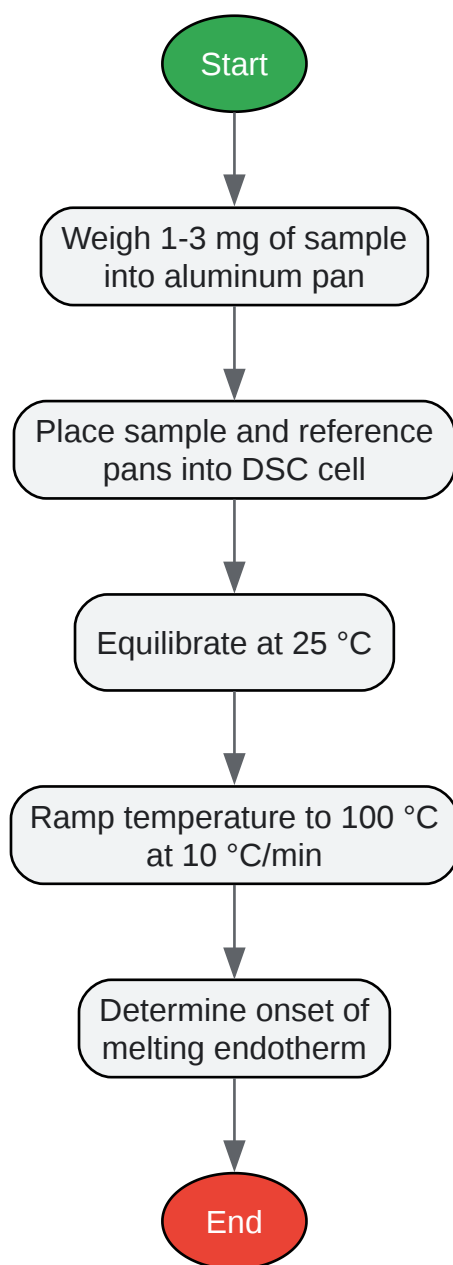
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the characterization of **3-(4-Methoxyphenyl)isoxazole**.

### Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

**Rationale:** DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. It measures the heat flow into or out of a sample as a function of temperature or time.

**Methodology:**

- Sample Preparation: Accurately weigh 1-3 mg of **3-(4-Methoxyphenyl)isoxazole** into a standard aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
  - Equilibrate the cell at 25 °C.
  - Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.



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Caption: Workflow for Melting Point Determination by DSC.

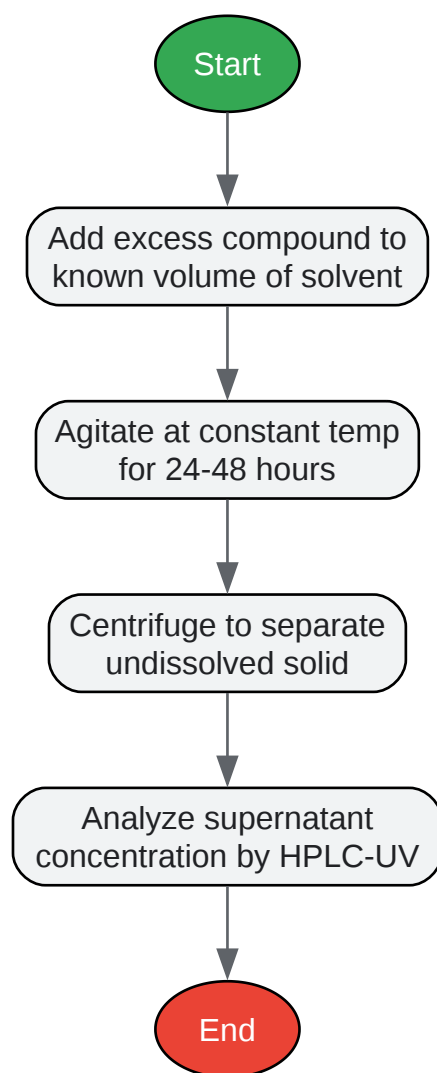
## Protocol: Determination of Aqueous Solubility by Shake-Flask Method (OECD 105)

Rationale: The shake-flask method is the gold standard for determining the solubility of a compound in a given solvent. It ensures that an equilibrium between the dissolved and undissolved solute is reached.



## Methodology:

- Sample Preparation: Add an excess amount of **3-(4-Methoxyphenyl)isoxazole** to a known volume of purified water (or relevant buffer) in a glass flask.
- Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- Phase Separation: Centrifuge the suspension to separate the undissolved solid.
- Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.



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Caption: Workflow for Solubility Determination.

## Applications and Future Directions

**3-(4-Methoxyphenyl)isoxazole** serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The isoxazole scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.<sup>[8]</sup> The specific substitution pattern of this compound makes it a candidate for further chemical modification to explore its structure-activity relationships in various biological assays.

## Conclusion

**3-(4-Methoxyphenyl)isoxazole** is a heterocyclic compound with physicochemical properties that make it an attractive scaffold for drug discovery and materials science. Its moderate lipophilicity and structural planarity are favorable for biological activity. This guide has provided a detailed overview of its known properties and outlined standardized methods for its further characterization. The continued investigation of this and related isoxazole derivatives is a promising avenue for the development of novel chemical entities.

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